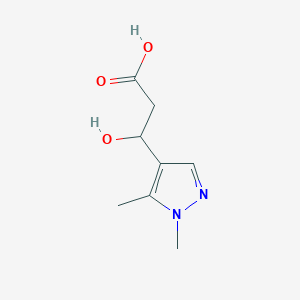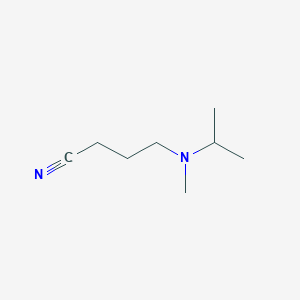
4-(1-Methyl-1h-imidazol-2-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methyl-1H-imidazol-2-yl)butanoic acid is an organic compound that features an imidazole ring, a common structure in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-imidazol-2-yl)butanoic acid typically involves the reaction of 1-methylimidazole with butanoic acid derivatives. One common method is the condensation reaction between 1-methylimidazole and 4-chlorobutanoic acid, followed by hydrolysis to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient production while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methyl-1H-imidazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the imidazole ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Wissenschaftliche Forschungsanwendungen
4-(1-Methyl-1H-imidazol-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.
Industry: The compound is utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 4-(1-Methyl-1H-imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. This binding can inhibit or activate enzymes, leading to therapeutic effects such as reduced inflammation or antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1H-imidazole-1-butyric acid
- 2-Methylimidazole-1-butyric acid
- 4-(2-Methyl-1H-imidazol-1-yl)butanoic acid
Uniqueness
4-(1-Methyl-1H-imidazol-2-yl)butanoic acid is unique due to its specific substitution pattern on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
4-(1-methylimidazol-2-yl)butanoic acid |
InChI |
InChI=1S/C8H12N2O2/c1-10-6-5-9-7(10)3-2-4-8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |
InChI-Schlüssel |
YGROHSZPRFGCTE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)






![(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)





